
Application Notes and Protocols: Derazantinib
Racemate in Combination with Chemotherapy

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Derazantinib Racemate

Cat. No.: B2367503 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Derazantinib is an orally bioavailable, ATP-competitive inhibitor of the fibroblast growth factor

receptor (FGFR) family of receptor tyrosine kinases, with potent activity against FGFR1, 2, and

3.[1][2][3] Dysregulation of the FGFR signaling pathway is implicated in the pathogenesis of

various malignancies, making it a key therapeutic target.[4] Derazantinib has also

demonstrated inhibitory activity against other kinases, including vascular endothelial growth

factor receptor 2 (VEGFR2) and colony-stimulating factor 1 receptor (CSF1R), suggesting a

broader mechanism of action that may contribute to its anti-tumor and immunomodulatory

effects.[5]

These application notes provide an overview of the preclinical rationale and clinical

investigation of derazantinib in combination with chemotherapy, focusing on its synergistic

potential. Detailed protocols for preclinical evaluation are also provided to aid in further

research and development.

Mechanism of Action and Preclinical Synergy with
Paclitaxel
Derazantinib exerts its primary anti-tumor effect by inhibiting the phosphorylation of FGFR and

its downstream signaling proteins, including FRS2α, AKT, and ERK.[1] This leads to cell cycle
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arrest at the G1 phase and subsequent apoptosis in tumor cells with FGFR dysregulation.[1][6]

Preclinical studies have demonstrated a significant synergistic anti-tumor effect when

derazantinib is combined with the chemotherapeutic agent paclitaxel in gastric cancer models.

[3] Interestingly, this synergy was observed in in vivo xenograft models but not in in vitro cell

culture, pointing to the crucial role of the tumor microenvironment.[3] The proposed mechanism

for this synergy involves derazantinib's inhibition of CSF1R, a key regulator of M2-phenotype

tumor-associated macrophages (TAMs).[3][4] These M2-TAMs are known to create an

immunosuppressive tumor microenvironment. By inhibiting CSF1R, derazantinib may

repolarize macrophages towards a more anti-tumor M1 phenotype, thereby enhancing the

cytotoxic effects of paclitaxel.[4]

Preclinical Data: Derazantinib in Combination with
Paclitaxel
The following tables summarize the key findings from preclinical studies evaluating the

combination of derazantinib and paclitaxel in gastric cancer models.

In Vitro Proliferation Assays

Cell Lines
Four human gastric cancer cell lines (including

SNU-16, Fu97, AGS, and KATOIII)[2]

Drug Concentrations Not specified in publicly available abstracts.

Key Finding

Little to no synergy was observed between

derazantinib and paclitaxel in these in vitro

models.[3]
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In Vivo Xenograft Studies

Animal Model

Athymic nude mice bearing cell-line derived

xenografts (CDX) and patient-derived

xenografts (PDX) of gastric cancer.[3]

Tumor Models

SNU-16 (FGFR2-fusion) CDX and various PDX

models with FGFR aberrations (fusions,

amplifications, mutations).[2]

Treatment Regimen
Derazantinib (oral, daily) and Paclitaxel (15

mg/kg, intravenous, weekly).[2]

Key Findings

- Reproducible synergy observed in the SNU-16

model.[2] - Combination of derazantinib and

paclitaxel resulted in tumor stasis and some

complete regressions.[2] - Synergy was

significantly associated with higher levels of M2-

type macrophages in the tumor

microenvironment.[3] - In five PDX models, the

combination showed synergy in three and

additivity in two.[2] - Complete tumor regression

was observed in most cases in models with

FGFR2 fusions.[4]

Clinical Development: The FIDES-03 Trial
The promising preclinical data led to the initiation of the FIDES-03 clinical trial (NCT04604132),

a Phase 1b/2 study designed to evaluate derazantinib in combination with paclitaxel and

ramucirumab in patients with HER2-negative gastric adenocarcinoma harboring FGFR genetic

aberrations.[4][7][8][9]
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FIDES-03 (NCT04604132) Study Design

Phase 1b/2

Patient Population

Patients with HER2-negative adenocarcinoma

of the stomach or gastro-esophageal junction

with FGFR2 gene fusions, amplifications, or

FGFR1-3 mutations, who had progressed after

at least one line of standard therapy.[7][8][9]

Treatment Arms

Substudy 1: Derazantinib monotherapy (300 mg

QD or 200 mg BID). Substudy 2: Derazantinib in

combination with paclitaxel and ramucirumab.[6]

Primary Objectives

To evaluate the safety, tolerability, and efficacy

of the combination therapy and to determine the

recommended Phase 2 dose (RP2D).[6]

Status
Terminated prematurely for administrative

reasons not related to patient safety.[6]

Note: Due to the premature termination of the FIDES-03 trial, no clinical efficacy data for the

combination of derazantinib and chemotherapy in gastric cancer is currently available from this

study.

Experimental Protocols
In Vivo Xenograft Model for Synergy Assessment
This protocol outlines a general procedure for evaluating the synergistic anti-tumor activity of

derazantinib and paclitaxel in a gastric cancer xenograft model, based on the methods

described in the preclinical studies.

1. Cell Line and Animal Model:

Cell Line: SNU-16 human gastric carcinoma cell line (FGFR2-fusion).

Animal Model: Female athymic nude mice, 6-8 weeks old.

2. Tumor Implantation:
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Culture SNU-16 cells under standard conditions.

Harvest cells and resuspend in a 1:1 mixture of sterile PBS and Matrigel.

Subcutaneously inject 5 x 10^6 cells in a volume of 100 µL into the right flank of each

mouse.

3. Tumor Growth Monitoring and Group Allocation:

Monitor tumor growth by caliper measurements at least twice a week.

Calculate tumor volume using the formula: (Length x Width^2) / 2.

When tumors reach an average volume of 100-150 mm³, randomize mice into treatment

groups (n=8-10 per group).

4. Treatment Administration:

Vehicle Control: Administer the vehicle for derazantinib orally (daily) and the vehicle for

paclitaxel intravenously (weekly).

Derazantinib Monotherapy: Administer derazantinib at the desired dose (e.g., 25 or 50

mg/kg) orally, once daily.

Paclitaxel Monotherapy: Administer paclitaxel at 15 mg/kg intravenously, once weekly.[2]

Combination Therapy: Administer derazantinib and paclitaxel as described for the

monotherapy groups.

5. Efficacy Evaluation:

Continue tumor volume measurements and body weight monitoring throughout the study.

The primary endpoint is tumor growth inhibition (TGI). TGI (%) = [1 - (mean tumor volume of

treated group / mean tumor volume of control group)] x 100.

At the end of the study, euthanize mice and excise tumors for pharmacodynamic analysis

(e.g., Western blot for p-FGFR, immunohistochemistry for Ki-67 and macrophage markers).
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6. Statistical Analysis:

Analyze differences in tumor volume between groups using an appropriate statistical test

(e.g., two-way ANOVA).

A p-value of < 0.05 is typically considered statistically significant.

Visualizations
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FGFR Signaling Pathway Inhibition by Derazantinib
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Caption: Derazantinib inhibits FGFR signaling.
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Proposed Mechanism of Synergy: Derazantinib and Paclitaxel
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Caption: Derazantinib and Paclitaxel Synergy.
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In Vivo Synergy Study Workflow
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Caption: In Vivo Synergy Experimental Workflow.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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